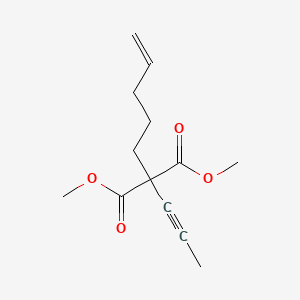
Dimethyl (pent-4-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (pent-4-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound characterized by the presence of both alkyne and alkene functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (pent-4-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the esterification of propanedioic acid with appropriate alcohols. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (pent-4-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of amides or alcohols depending on the nucleophile used.
Scientific Research Applications
Dimethyl (pent-4-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as
Properties
CAS No. |
113704-40-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
dimethyl 2-pent-4-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C13H18O4/c1-5-7-8-10-13(9-6-2,11(14)16-3)12(15)17-4/h5H,1,7-8,10H2,2-4H3 |
InChI Key |
DBGTWQQAGHPEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(CCCC=C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















